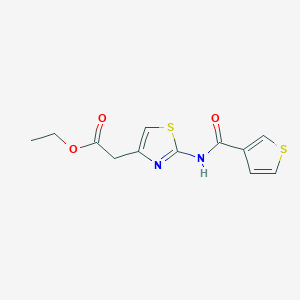
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various types of cancer. This compound has been extensively studied in preclinical models, and several clinical trials are currently underway to evaluate its efficacy and safety in humans.
Scientific Research Applications
Green Chemistry and Catalysis
Research indicates that sulfonamide compounds, similar to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide, are utilized in green chemistry for the synthesis of biologically important compounds. For instance, 1-Butane sulfonic acid-3-methylimidazolium tosylate was used for the synthesis of pyrano[3,2-c]coumarins, showcasing high regioselectivity, clean reaction, and environmental friendliness (Mahato et al., 2017).
Synthesis of Pyrano Derivatives
Sulfonamide derivatives have been applied in the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions, indicating their role as efficient catalysts with high yield and simple methodology (Khaligh, 2015).
Organocatalysis
In organocatalysis, sulfonamide compounds are used for tetrahydropyranylation reactions. A zwitterionic imidazolium salt, which is related in structure, showed effectiveness for these reactions, highlighting the utility of these compounds in catalysis (Mahato et al., 2017).
Nanosized N-sulfonated Brönsted Acidic Catalyst
Research also explores the use of N-sulfonated compounds as nanosized Brönsted acidic catalysts. These catalysts have been used for promoting the synthesis of polyhydroquinoline derivatives, illustrating their potential in facilitating complex organic reactions (Goli-Jolodar et al., 2016).
Synthesis of Imidazoles
4-(1-Imidazolium) butane sulfonate, a compound structurally similar to the one , has been successfully used for the synthesis of substituted imidazoles, highlighting the versatility of sulfonamides in organic synthesis (Rahman et al., 2012).
properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-2-3-8-19(16,17)14-11-9-13-15(10-11)12-4-6-18-7-5-12/h9-10,12,14H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOBPDNGFFHQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CN(N=C1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2932369.png)

![3-Fluorosulfonyloxy-5-[(2-propan-2-yl-1,2,4-triazol-3-yl)carbamoyl]pyridine](/img/structure/B2932372.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid](/img/structure/B2932373.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2932375.png)
![5-chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2932379.png)
![5,6-dimethyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2932380.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide](/img/structure/B2932382.png)
![Isoquinolin-1-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2932384.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2932385.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2932388.png)